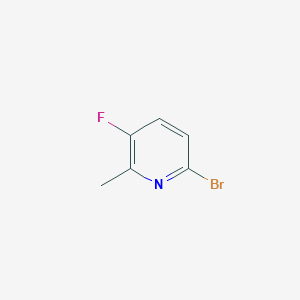

2-Bromo-5-fluoro-6-methylpyridine

描述

Significance of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry

Halogenated pyridines are a class of organic compounds that play a crucial role in the fields of organic synthesis and medicinal chemistry. eurekalert.org Their utility stems from the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the pyridine (B92270) ring. This structural feature imparts unique reactivity and properties, making them versatile building blocks for creating a wide array of more complex molecules. eurekalert.org

In organic synthesis, the halogen atom on the pyridine ring can serve as a leaving group in various cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov This capability is fundamental to constructing the intricate molecular architectures often found in pharmaceuticals and agrochemicals. nih.gov

In medicinal chemistry, the introduction of halogens into a pyridine-containing drug candidate can significantly influence its biological activity. Halogen atoms can affect a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn impacts its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, halogens can form halogen bonds, a type of non-covalent interaction that can enhance the binding affinity of a drug to its target protein. The pyridine nitrogen itself can act as a hydrogen bond acceptor, further contributing to molecular interactions. researchgate.net

Overview of the Research Landscape for 2-Bromo-5-fluoro-6-methylpyridine

This compound, with the chemical formula C₆H₅BrFN, is a solid compound at room temperature. smolecule.comsigmaaldrich.com Research has primarily focused on its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The presence of three different substituents on the pyridine ring—a bromine atom, a fluorine atom, and a methyl group—provides multiple reaction sites, offering synthetic chemists a versatile platform for molecular elaboration.

The bromine atom at the 2-position is particularly susceptible to displacement, making it a prime location for introducing new functional groups through cross-coupling reactions. The fluorine atom at the 5-position can enhance the metabolic stability and binding affinity of resulting molecules, a desirable trait in drug design. The methyl group at the 6-position can provide steric hindrance, influencing the regioselectivity of reactions and the conformational preferences of the final products. smolecule.com

While direct applications of this compound are not extensively documented in published research, its importance is underscored by its frequent appearance in patents and its availability from chemical suppliers who specialize in building blocks for research and development. smolecule.comchemscene.com This indicates its active use in both academic and industrial laboratories for the creation of novel compounds with potential biological activity. Studies have noted its potential inhibitory effect on certain enzymes, suggesting a role in investigating drug-drug interactions and metabolic pathways. smolecule.com

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol smolecule.com |

| CAS Number | 374633-38-2 smolecule.com |

| Melting Point | 63-65 °C smolecule.commatrixscientific.com |

| Boiling Point | 183.4 °C at 760 mmHg smolecule.com |

| Density | 1.592 ± 0.06 g/cm³ smolecule.com |

| pKa | -0.91 ± 0.10 smolecule.com |

Synthesis

A common method for synthesizing fluoropyridine compounds involves a diazotization-fluorination reaction starting from an aminopyridine precursor. For example, 2-bromo-3-fluoro-6-picoline can be synthesized by first dissolving 3-amino-2-bromo-6-picoline in anhydrous hydrogen fluoride. Sodium nitrite (B80452) is then added to the solution at a low temperature (-78 °C) to generate the diazonium salt, which subsequently undergoes fluorination. The resulting product is then extracted and purified. google.com A similar strategy can be applied to prepare this compound from the corresponding 5-amino-2-bromo-6-methylpyridine.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-3-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-5(8)2-3-6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQONZCQHGIKIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958561 | |

| Record name | 6-Bromo-3-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374633-38-2 | |

| Record name | 6-Bromo-3-fluoro-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374633-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2 Bromo 5 Fluoro 6 Methylpyridine

Established Synthetic Pathways for 2-Bromo-5-fluoro-6-methylpyridine

The foundational methods for synthesizing this compound often rely on the functionalization of pre-existing pyridine (B92270) rings. These routes are characterized by their reliance on well-understood, classical organic reactions.

Derivatization Approaches from Pyridine Analogues

A primary route to this compound involves the chemical modification of readily available pyridine derivatives. A key precursor is often an aminopyridine, which allows for the introduction of either the bromo or fluoro substituent via diazotization reactions.

One documented pathway begins with 2-bromo-6-methyl-5-nitropyridine. This starting material undergoes reduction of the nitro group, typically using a catalyst like Raney nickel under a hydrogen atmosphere, to yield 2-bromo-5-amino-6-methylpyridine (also known as 2-bromo-5-amino-6-picoline). google.com The resulting amino group is then transformed into the fluoro substituent. This is achieved through a diazotization reaction in anhydrous hydrogen fluoride, followed by decomposition of the intermediate diazonium salt—a process analogous to the Balz-Schiemann reaction. google.com

Alternatively, the synthesis can commence from an amino group to introduce the bromine atom via the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This classic transformation involves the treatment of an aryl diazonium salt, formed from an aromatic amine, with a copper(I) halide. wikipedia.org For instance, if 2-amino-5-fluoro-6-methylpyridine (B8560) were available, its treatment with sodium nitrite (B80452) in the presence of hydrobromic acid and a copper(I) bromide catalyst would yield the target compound. nih.gov The Sandmeyer reaction is a robust method for installing halogens onto aromatic rings and is complementary to electrophilic aromatic substitution. wikipedia.org

Table 1: Synthesis of this compound from Pyridine Analogues

| Starting Material | Key Transformation | Reagents | Product | Reference |

|---|

Strategic Halogenation and Methylation Protocols

The synthesis of this compound inherently involves the strategic placement of two different halogen atoms and a methyl group onto the pyridine core. The order and method of these installations are critical to a successful synthesis. Often, the synthesis starts with a picoline (methylpyridine) derivative, incorporating the methyl group from the outset.

Bromination is a key step that can be achieved using various reagents. For the conversion of a suitable pyridine precursor, brominating agents such as N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724) can be employed. nih.gov Another method involves using a mixture of sodium bromide and sodium bromate (B103136) in an acidic environment. google.com The direct bromination of 2-amino-6-methylpyridine (B158447) can be accomplished using bromine in hydrobromic acid, followed by a Sandmeyer-type diazotization to yield 2-bromo-6-methylpyridine (B113505). chemicalbook.com These methods provide reliable ways to install the bromine atom at the desired position.

Fluorination is often the most challenging step. As mentioned previously, a common method is a modified Balz-Schiemann reaction starting from an aminopyridine. google.com Direct fluorination using electrophilic fluorinating agents is also a possibility in modern organic synthesis, although it can be less selective. The synthesis generally relies on building the molecule from a precursor that already contains either the fluoro or bromo substituent, followed by the introduction of the other halogen.

Advanced Synthetic Approaches to this compound

More contemporary methods for the synthesis of this compound and its precursors involve organometallic reagents and transition-metal catalysis, which can offer improved selectivity and efficiency.

Organometallic Reagent-Mediated Syntheses (e.g., Butyllithium-induced Lithiation)

The use of organolithium reagents, such as butyllithium (B86547) (BuLi), provides a powerful method for the regioselective functionalization of pyridine rings through lithium-halogen exchange or deprotonation. The selective monolithiation of dihalopyridines is highly dependent on reaction conditions like solvent and temperature. researchgate.net For example, the lithiation of 2,5-dibromopyridine (B19318) can be directed to either the 2- or 5-position by tuning the solvent system; non-coordinating solvents favor lithiation at the 2-position, while coordinating solvents favor the 5-position. researchgate.net

This strategy can be hypothetically applied to construct the this compound framework. A synthesis could start with a dihalopyridine, which is then selectively lithiated at one position and quenched with an electrophile to introduce one of the required substituents (e.g., a methyl group via reaction with iodomethane). rsc.org Subsequent functionalization steps could then be used to install the remaining groups. The reaction of butyllithium with fluorinated bromobenzenes has been shown to result in clean bromine-lithium exchange, a principle that can be extended to fluorinated bromopyridines. psu.edu

Table 2: Influence of Conditions on Regioselective Lithiation of 2,5-Dibromopyridine

| Solvent System | Favored Lithiation Position | Potential Application | Reference |

|---|---|---|---|

| Non-coordinating (e.g., Toluene) | 2-position | Introduction of a substituent at C2 | researchgate.net |

| Coordinating (e.g., THF) | 5-position | Introduction of a substituent at C5 | researchgate.net |

Palladium-Catalyzed Cross-Coupling Precursors (e.g., Stille Coupling, Suzuki Coupling)

While not a direct synthesis of the title compound, palladium-catalyzed cross-coupling reactions are a primary application and can be seen as a synthetic approach to more complex derivatives from this compound. The bromine atom at the 2-position makes it an ideal substrate for reactions like the Suzuki and Stille couplings, where it acts as an electrophilic partner. orgsyn.orgwikipedia.org

In a Suzuki coupling , this compound would be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction forms a new carbon-carbon bond, attaching a new organic group at the 2-position of the pyridine ring.

In a Stille coupling , the coupling partner is an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org The reaction is valued for its tolerance of a wide variety of functional groups. thermofisher.com The mechanism for both reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Therefore, this compound is a key precursor for building molecular complexity, enabling its incorporation into larger, more functionalized molecules for various applications. smolecule.com

Microwave-Assisted Reaction Conditions for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving yields. mdpi.com This technique utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. Compared to conventional heating, MAOS often leads to dramatically reduced reaction times, from hours to minutes, and can result in higher product purity. organic-chemistry.orgresearchgate.net

The synthesis of substituted pyridines and other heterocycles has been shown to benefit significantly from microwave assistance. organic-chemistry.orgsemanticscholar.orgeurekaselect.com For example, the Bohlmann-Rahtz pyridine synthesis, a condensation reaction, gives superior yields in shorter times under microwave irradiation compared to conventional heating. organic-chemistry.org Similarly, coupling reactions and the synthesis of imidazo[1,2-a]pyridines are expedited under these conditions. mdpi.comrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Heterocyclic Synthesis

| Reaction Type | Heating Method | Typical Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Bohlmann-Rahtz Pyridine Synthesis | Conventional | Hours to Days | Moderate | organic-chemistry.org |

| Bohlmann-Rahtz Pyridine Synthesis | Microwave | 10-20 minutes | Up to 98% | organic-chemistry.org |

| Quaternization of Pyridines | Conventional | Several hours | Moderate | researchgate.net |

| Quaternization of Pyridines | Microwave | 5-10 minutes | Improved | researchgate.netsrce.hr |

Optimization of Synthetic Yields and Purity Profiles

The efficient synthesis of this compound is critical for its application in various chemical industries. Optimization of synthetic methodologies focuses on maximizing the reaction yield and ensuring high purity of the final product, which in turn minimizes production costs and downstream processing challenges. Research and process development have identified key parameters and purification techniques that significantly enhance the efficiency of its production.

A prevalent synthetic route culminates in the conversion of an amino-substituted precursor to the target compound via a diazotization-fluorination reaction. google.com The optimization of this multi-step process involves a careful selection of reagents and precise control over reaction conditions, particularly temperature, as well as effective purification of intermediates and the final product. google.comnih.gov

A documented synthesis starts from 2-hydroxyl-5-nitro-6-picoline and proceeds through key intermediates, including 2-bromo-6-methyl-5-nitro pyridine and 2-bromo-5-amino-6-picoline. google.com The final and most critical step is the transformation of the amino group of 2-bromo-5-amino-6-picoline into a fluorine atom. This is typically achieved through a Sandmeyer-type reaction, specifically a modification of the Balz-Schiemann reaction. google.comwikipedia.orgresearchgate.net

Optimization of the final fluorination step involves dissolving the precursor, 2-bromo-5-amino-6-picoline, in anhydrous hydrogen fluoride. google.com Sodium nitrite is then introduced at a very low temperature (-78 °C) to form the diazonium salt intermediate. google.com The temperature is then carefully raised in stages, first to between -5 °C and 5 °C and subsequently to a range of 30 °C to 70 °C, to facilitate the substitution reaction and the release of nitrogen gas. google.com This precise temperature control is crucial for preventing the formation of unwanted byproducts and ensuring the reaction proceeds to completion, thus maximizing the yield.

The following data table summarizes the reported yields for each step in an optimized synthesis of this compound.

| Step | Starting Material | Product | Reagents/Conditions | Yield (%) |

| 1 | 2-Hydroxyl-5-nitro-6-picoline | 2-Bromo-6-methyl-5-nitro pyridine | Not specified in detail | 92.8% google.com |

| 2 | 2-Bromo-6-methyl-5-nitro pyridine | 2-Bromo-5-amino-6-picoline | Raney's Nickel, H₂ (40 psi), Methanol | 90.0% google.com |

| 3 | 2-Bromo-5-amino-6-picoline | This compound | 1. Anhydrous HF, NaNO₂ (-78°C to 70°C) 2. Recrystallization (Ethyl acetate/Petroleum ether) | 86.8% google.com |

| Overall | 2-Hydroxyl-5-nitro-6-picoline | This compound | Multi-step synthesis | 72.5% google.com |

Chemical Reactivity and Transformation Mechanisms of 2 Bromo 5 Fluoro 6 Methylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. This deactivation is further intensified in 2-Bromo-5-fluoro-6-methylpyridine by the presence of two electron-withdrawing halogen substituents, the bromo and fluoro groups. Consequently, EAS reactions on this substrate are generally disfavored and require harsh conditions.

Nucleophilic Aromatic Substitution Reactions Involving the Bromine Moiety

The 2-position of the pyridine ring is activated towards nucleophilic attack, and the bromine atom at this position serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of the bromide by a variety of nucleophiles, enabling the introduction of new functional groups.

Functional Group Interconversions and Derivatization of the Methyl Group

The methyl group at the 6-position offers another site for synthetic modification. Its "benzylic-type" position adjacent to the aromatic ring makes it susceptible to oxidation and halogenation reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid. The existence of related compounds such as 6-bromo-5-methylpyridine-2-carboxylic acid and 6-bromo-2-methylpyridine-3-carboxylic acid in chemical catalogs demonstrates the feasibility of this transformation. aobchem.comnih.gov This reaction is typically carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Additionally, a user-reported reaction between the analogous 2-bromo-6-methylpyridine (B113505) and 3-chloroperoxybenzoic acid (m-CPBA) resulted in an explosion, highlighting a potential hazard and vigorous reactivity, which could be associated with N-oxidation or oxidation of the methyl group. nih.gov

Halogenation: Free-radical halogenation of the methyl group is another plausible transformation. Similar to the side-chain halogenation of toluene, this reaction can be initiated by UV light in the presence of a halogenating agent like N-bromosuccinimide (NBS). libretexts.org This would lead to the formation of 2-bromo-6-(bromomethyl)-5-fluoropyridine, a versatile intermediate that can undergo further nucleophilic substitution at the bromomethyl group.

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound as a Substrate

The carbon-bromine bond at the 2-position is an excellent handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds, with palladium catalysis being particularly prominent. ambeed.comsigmaaldrich.com

Cross-Coupling Reaction Pathways (e.g., Suzuki, Stille, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling the bromopyridine with an organoboron reagent. chemicalbook.comchemicalbook.com The reaction of the closely related 2-bromo-5-fluoropyridine (B41290) with arylboronic acids proceeds with high efficiency, demonstrating the utility of this substrate in Suzuki couplings. nih.gov

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄·7H₂O | 50% aq. i-PrOH | 10 | 92 |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₃PO₄·7H₂O | 50% aq. i-PrOH | 5 | 93 |

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-fluoropyridine. nih.gov

Stille Coupling: The Stille reaction couples the substrate with an organotin compound. nih.govnih.gov It offers an alternative to the Suzuki-Miyaura reaction and is particularly useful for its tolerance of a wide range of functional groups. The stepwise functionalization of dihalopyridines via Stille coupling has been well-documented, indicating that this compound would be a suitable substrate for selective C-C bond formation. ottokemi.com

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is typically catalyzed by a palladium complex and requires a base. While specific examples for this compound are not detailed in readily available literature, 2-bromopyridines are common substrates for this transformation.

Sonogashira Coupling: This reaction is used to form a C(sp²)-C(sp) bond by coupling the bromopyridine with a terminal alkyne. nih.gov The reaction is catalyzed by palladium and a copper(I) co-catalyst. Studies on similarly substituted 6-bromo-3-fluoro-2-cyanopyridines show high yields in Sonogashira couplings with various terminal alkynes, suggesting this pathway is highly effective for this compound.

| Entry | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Ethylphenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 16 | High |

| 2 | 1-Ethynyl-4-nitrobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 16 | 93 |

| 3 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | 16 | 85 |

Table 2: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine.

Amination Reactions

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. ontosight.ai The reaction is highly general for 2-bromopyridines, providing an efficient route to various secondary and tertiary aminopyridines. ontosight.aiaobchem.com Selective amination at the C-Br bond is expected to be highly efficient for this compound.

Chemo- and Regioselectivity Studies in Reactions Involving this compound

The presence of multiple reactive sites on this compound makes the study of chemo- and regioselectivity crucial for its synthetic applications.

In transition metal-catalyzed cross-coupling reactions , the reactivity difference between the C-Br and C-F bonds dictates the chemoselectivity. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the much stronger C-F bond. Therefore, reactions like Suzuki, Stille, Heck, and Sonogashira couplings occur selectively at the 2-position, leaving the fluoro and methyl groups intact. nih.gov

In nucleophilic aromatic substitution , the situation can be more nuanced. While the C-Br bond is a good leaving group, the C-F bond at the 5-position is also on an electron-deficient ring. However, the 2- and 6-positions (ortho to the nitrogen) are generally the most activated towards nucleophilic attack. Thus, substitution is highly favored at the C-Br bond.

Finally, reactions involving the methyl group , such as free-radical halogenation, would be selective for the methyl position and would not affect the aromatic ring under the appropriate conditions.

Applications in Advanced Organic Synthesis

2-Bromo-5-fluoro-6-methylpyridine as a Versatile Building Block in Organic Chemistry

This compound is widely recognized as a versatile and useful building block for the synthesis of more complex molecules. chemscene.comcphi-online.com Its utility stems from the presence of multiple reactive sites that can be addressed with high selectivity. The bromine atom at the 2-position is a key functional handle, making the compound an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for the creation of new carbon-carbon and carbon-heteroatom bonds.

The electron-withdrawing nature of the fluorine atom and the pyridine (B92270) nitrogen significantly influences the reactivity of the C-Br bond, facilitating its participation in catalytic cycles. Common transformations include the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions, which allow for the introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities at the 2-position of the pyridine core. This versatility allows chemists to readily modify and elaborate the pyridine scaffold, making it a reliable starting point for the synthesis of a vast array of target molecules. smolecule.commdpi.com The compound serves as an important intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals, such as herbicides and pesticides. smolecule.comgoogle.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 374633-38-2 chemscene.comnih.gov |

| Molecular Formula | C₆H₅BrFN chemscene.comnih.gov |

| Molecular Weight | 190.01 g/mol chemscene.comnih.gov |

| Appearance | White crystalline powder smolecule.com |

| Melting Point | 63-65 °C |

| Boiling Point | ~205.0 °C at 760 mmHg smolecule.com |

| SMILES | CC1=C(C=CC(=N1)Br)F nih.gov |

| InChIKey | BFQONZCQHGIKIY-UHFFFAOYSA-N nih.gov |

Construction of Complex Heterocyclic Scaffolds and Advanced Intermediates

The functional group arrangement of this compound makes it an ideal precursor for the construction of complex heterocyclic scaffolds, which are privileged structures in medicinal chemistry. cphi-online.com The pyridine ring itself is a common motif in numerous biologically active compounds, and the ability to selectively functionalize it via the bromo group is a powerful tool in drug discovery. smolecule.com

This building block is used to create advanced intermediates that are further elaborated into final products. chemscene.com For instance, through cross-coupling reactions, the 2-bromo-5-fluoro-6-methylpyridyl moiety can be attached to other heterocyclic systems, leading to the formation of bi-heterocyclic structures. These complex scaffolds are often investigated for their potential as therapeutic agents. Research on related bromopyridine building blocks shows their utility in multi-step syntheses to create potent enzyme inhibitors, such as those targeting p38α mitogen-activated protein (MAP) kinase, by forming core structures like pyridinylimidazoles.

The synthesis of such complex molecules often involves a sequence of reactions, which may include:

Palladium-catalyzed cross-coupling (e.g., Suzuki) to form a new C-C bond at the bromine position. mdpi.com

Nucleophilic aromatic substitution, potentially at the fluorine position under certain conditions.

Modification of the methyl group.

These transformations enable the assembly of intricate, three-dimensional molecules from a relatively simple starting material.

Table 2: Common Synthetic Reactions Involving Halogenated Pyridines

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with a boronic acid or ester to form a C-C bond. mdpi.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction with an amine to form a C-N bond. |

| Negishi Coupling | Palladium- or nickel-catalyzed reaction with an organozinc compound to form a C-C bond. |

| Nucleophilic Substitution | Displacement of a halide (often fluorine) by a nucleophile. rsc.org |

Utility in Stereoselective Synthesis Methodologies

In the synthesis of chiral drugs and other enantiomerically pure compounds, the use of building blocks that can influence or control the stereochemical outcome of a reaction is highly desirable. The substituents on the this compound ring create a specific steric and electronic environment that has the potential to influence the approach of reagents in subsequent chemical transformations.

However, based on a review of the available scientific literature, there are no prominent, specific examples detailing the direct utility of this compound as a chiral auxiliary or as a directing group in stereoselective synthesis methodologies. While it is incorporated into many complex, and often chiral, final molecules, its primary role appears to be as a structural component introduced via non-stereoselective coupling reactions. Further research would be required to explore and establish its potential applications in the field of asymmetric synthesis.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 2-Bromo-3-fluoro-5-methylpyridine |

| This compound |

| 5-bromo-2-methylpyridin-3-amine |

| 2-bromo-4-methylpyridine |

| 2-fluoro-4-methylpyridine |

| p38α mitogen-activated protein (MAP) kinase |

| ethyl 4-fluorobenzoate |

| α-hydroxyiminoketone |

Role in Medicinal Chemistry and Pharmaceutical Development Research

2-Bromo-5-fluoro-6-methylpyridine as a Key Pharmaceutical Intermediate

This compound, also known by its synonym 6-Bromo-3-fluoropicoline, is a fluorinated pyridine (B92270) derivative. cphi-online.comchemscene.com Its utility as a pharmaceutical intermediate stems from the reactivity of its constituent parts. The bromine atom at the 2-position of the pyridine ring is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the introduction of a wide range of molecular fragments, enabling the construction of complex molecular architectures. The fluorine atom at the 5-position can influence the electronic properties of the molecule and can also be a site for further modification or can contribute to the binding affinity and metabolic stability of the final drug compound. The methyl group at the 6-position can also play a role in the steric and electronic properties of the molecule, influencing its interaction with biological targets.

This trifecta of functional groups makes this compound a highly sought-after starting material in the synthesis of new chemical entities with potential therapeutic applications across various disease areas. Its importance is underscored by its frequent appearance in the patent literature and scientific publications detailing the discovery of novel modulators of protein activity, kinase inhibitors, and other classes of biologically active compounds.

Synthesis of Biologically Active Compounds Incorporating the this compound Moiety

The strategic incorporation of the this compound scaffold has led to the development of potent and selective modulators of several important biological targets. The following sections highlight some of the key areas where this versatile intermediate has made a significant impact.

Modulators of Protein Activity (e.g., Bromodomain-containing Protein 4 (BRD4) Inhibitors)

The Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key epigenetic regulators. Their dysfunction has been implicated in a variety of diseases, including cancer and heart disease. Consequently, the development of inhibitors of these proteins, particularly BRD4, has become a major focus of drug discovery efforts.

In the quest for selective inhibitors of the second bromodomain (BD2) of the BET family, researchers have utilized this compound as a key building block. For instance, in the development of a series of potent and selective BD2 inhibitors, the introduction of a fluorine atom at the 5-position of the pyridine ring (as in this compound) was found to increase potency compared to the unsubstituted parent compound. acs.org This highlights the crucial role that the specific substitution pattern of this intermediate plays in fine-tuning the pharmacological properties of the final compounds.

| Compound Feature | Impact on BRD4 BD2 Inhibition |

| Fluorine at 5-position | Increased potency |

| Unsubstituted parent | Lower potency |

Kinase Modulators (e.g., Casein Kinase 1 Delta (CSNK1D) Modulators)

Casein Kinase 1 Delta (CSNK1D) is a serine/threonine kinase that plays a role in various cellular processes, including the regulation of circadian rhythms. Modulators of CSNK1D are being investigated for their potential in treating sleep-wake cycle disorders and other conditions. google.com

While direct synthesis examples from this compound are not explicitly detailed in the provided search results, the broader class of fluorinated pyridines is central to the development of CSNK1D modulators. For example, compounds incorporating a 5-fluoropyridin-2-yl moiety have been patented as CSNK1D modulators. google.com The synthetic strategies for such compounds often involve the use of brominated and fluorinated pyridine intermediates, suggesting a likely role for molecules like this compound in their synthesis.

Ion Channel Modulators (e.g., Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators)

Cystic fibrosis is a genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel. The development of CFTR modulators, which can correct the function of the mutated protein, has revolutionized the treatment of this disease. nih.gov

The synthesis of novel CFTR modulators often involves the use of complex heterocyclic scaffolds. While the direct use of this compound in a marketed CFTR modulator is not specified in the search results, the principles of medicinal chemistry suggest that such an intermediate would be highly valuable in this field. The ability to introduce diverse substituents via cross-coupling reactions at the bromine position, combined with the electronic influence of the fluorine and methyl groups, makes it an attractive starting material for creating libraries of compounds to be screened for CFTR modulating activity.

Compounds for Antidiabetic Research

The search for new and effective treatments for diabetes is a global health priority. Medicinal chemists are constantly exploring new chemical scaffolds to develop drugs with improved efficacy and safety profiles.

In the context of antidiabetic research, the synthesis of novel compounds often involves the use of versatile building blocks like this compound. For example, the synthesis of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( cphi-online.comCurrent time information in Bangalore, IN.nih.govtriazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase (ALK5) has been reported. nih.gov While these compounds were initially evaluated as kinase inhibitors, the TGF-β signaling pathway is also implicated in diabetic complications, suggesting a potential, albeit indirect, link to antidiabetic research. The specific use of a 5-fluoro-substituted-6-methylpyridin-2-yl moiety in these potent inhibitors underscores the importance of the structural features present in this compound. nih.gov

| Target | Compound Class | Relevance to Diabetes |

| ALK5 | Imidazole derivatives | TGF-β pathway is implicated in diabetic complications |

Applications in Agrochemical Research

Development of Agrochemical Active Ingredients Incorporating the 2-Bromo-5-fluoro-6-methylpyridine Structure

Research in the agrochemical sector has identified this compound as a valuable building block for the synthesis of novel herbicides. The presence of the fluorine atom and the bromine atom at specific positions on the pyridine (B92270) ring allows for targeted chemical modifications, leading to the development of active ingredients with desired efficacy and selectivity.

A key area of investigation involves the use of this compound in the synthesis of new pyridine-based herbicides. For instance, patent literature discloses the invention of herbicidal compounds that can be prepared from this intermediate. While the direct synthesis pathways from this compound to final herbicidal products are often part of proprietary research, the inclusion of this compound in patent claims highlights its importance in the discovery of new crop protection solutions.

The development of such agrochemicals is a multi-step process that begins with the synthesis of a core structure, often derived from intermediates like this compound. Scientists then create a library of related compounds by introducing various functional groups to optimize herbicidal activity against specific weeds while ensuring crop safety.

Detailed research findings from studies on these novel herbicides demonstrate their effectiveness. The biological activity of these compounds is typically evaluated through a series of greenhouse and field trials. These trials measure the percentage of weed control at different application rates. The data from these studies is crucial for determining the potential of a new active ingredient for commercialization.

Below are illustrative data tables that showcase the type of research findings associated with the development of herbicides derived from pyridine intermediates.

Table 1: Pre-emergent Herbicidal Activity of Compound X

| Weed Species | Application Rate (g/ha) | % Control |

| Amaranthus retroflexus (Redroot pigweed) | 50 | 95 |

| 100 | 100 | |

| Setaria faberi (Giant foxtail) | 50 | 85 |

| 100 | 98 | |

| Abutilon theophrasti (Velvetleaf) | 50 | 90 |

| 100 | 100 |

Table 2: Post-emergent Herbicidal Activity of Compound Y

| Weed Species | Application Rate (g/ha) | % Control |

| Chenopodium album (Common lambsquarters) | 75 | 92 |

| 150 | 100 | |

| Digitaria sanguinalis (Large crabgrass) | 75 | 88 |

| 150 | 97 | |

| Ambrosia artemisiifolia (Common ragweed) | 75 | 95 |

| 150 | 100 |

The research into compounds derived from this compound is part of a broader effort in the agrochemical industry to discover and develop new modes of action and more effective solutions for weed management. The versatility of the pyridine scaffold, combined with the unique properties imparted by fluorine and bromine substitution, makes it a continuing area of interest for the synthesis of next-generation herbicides.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like 2-Bromo-5-fluoro-6-methylpyridine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular structure can be assembled.

High-Resolution One-Dimensional NMR (e.g., ¹H, ¹³C, ¹⁹F NMR)

One-dimensional NMR provides fundamental information about the chemical environment of each unique nucleus in the molecule.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons are expected to produce signals in the chemical shift region of 7.0-9.0 ppm. google.com The exact positions of these signals and their splitting patterns (multiplicity) would be dictated by the electronic effects of the bromine and fluorine substituents and their coupling interactions with each other. The methyl group (CH₃) would appear as a singlet in the upfield region of the spectrum. Specific, experimentally determined chemical shift and coupling constant data for this compound are not widely available in published literature, which prevents the creation of a detailed data table.

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule (five in the pyridine (B92270) ring and one in the methyl group). The chemical shifts would be influenced by the attached atoms (H, Br, F, N), and the carbon signals for the positions directly bonded to the electronegative fluorine and bromine atoms would be significantly affected.

¹⁹F NMR: Due to the presence of a fluorine atom, ¹⁹F NMR is a highly informative technique. Fluorine-19 has a wide chemical shift range, which makes the spectrum sensitive to subtle changes in the electronic environment. bldpharm.comambeed.com The spectrum would show a single resonance for the fluorine atom at the C-5 position. The coupling between the fluorine nucleus and the adjacent protons (³JH-F) and carbons (JC-F) would provide crucial information for confirming the substitution pattern on the pyridine ring. ambeed.com

Interactive Data Table: Predicted 1D NMR Data Specific experimental data is not available in the public domain. The following table is a general prediction based on known principles of NMR spectroscopy.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.0-8.0 | Doublet of doublets | H-3 |

| ¹H | ~7.5-8.5 | Doublet of doublets | H-4 |

| ¹H | ~2.5 | Singlet | -CH₃ |

| ¹³C | Varies | - | 6 unique signals |

| ¹⁹F | Varies | - | 1 signal |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the pyridine ring and the methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as C-2, C-5, and C-6, by observing their long-range couplings to the protons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows correlations between nuclei that are close in space, regardless of whether they are bonded. This could confirm the proximity of the methyl group protons to the proton at the H-4 or H-3 position, depending on the spatial arrangement.

Detailed research findings from 2D NMR analyses of this compound are not currently available in scientific literature.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the compound.

Mass spectrometry analysis confirms the molecular weight of this compound. The monoisotopic mass results in a molecular ion peak at a mass-to-charge ratio (m/z) of 189.96622. smolecule.com A key feature in the mass spectrum is the characteristic isotopic pattern of bromine, which shows two prominent peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). smolecule.com The fragmentation pattern typically involves the loss of the bromine atom, the fluorine atom, and the methyl group, which helps to confirm the molecular structure. smolecule.com

Interactive Data Table: Key Mass Spectrometry Data

| Analysis | Observed m/z | Interpretation |

|---|---|---|

| Molecular Ion [M]⁺ | 189.96622 (for ⁷⁹Br) | Monoisotopic mass of the parent molecule |

| Molecular Ion [M+2]⁺ | 191.96417 (for ⁸¹Br) | Isotopic peak due to the presence of ⁸¹Br |

| Fragmentation | Not specifically reported | Expected loss of Br, F, CH₃ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is suitable for analyzing the purity of this compound and for monitoring its presence in complex mixtures, such as during reaction monitoring. While preparative LC-MS is noted as a standard method for purification of similar compounds, specific LC-MS analytical methods for this particular molecule are not detailed in available patents or publications. google.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS is a higher-resolution version of LC-MS that uses smaller stationary phase particles, resulting in faster and more efficient separations. This would be an ideal method for high-throughput analysis or for separating this compound from closely related impurities. While commercial vendors indicate that UPLC-MS data may be available, specific method parameters and results have not been published. bldpharm.com

Advanced Mass Spectrometry Techniques for Derivative Analysis

The characterization of derivatives of this compound is crucial in fields like drug discovery and materials science, where it is used as a building block. google.comgoogle.comgoogle.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are employed to analyze the structure of these larger, more complex derivatives. MS/MS analysis involves selecting a specific ion (like the molecular ion of a derivative) and fragmenting it to obtain more detailed structural information. While patents describe the synthesis of various derivatives, the focus of the analytical data provided is on the final products rather than a systematic study of derivative fragmentation patterns. google.comgoogle.com

Chromatographic Separations for Purity Assessment and Isolation

The purity and isolation of this compound are critical for its application in various synthetic and research contexts. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Medium Pressure Liquid Chromatography (MPLC), are instrumental in achieving the high levels of purity required. These methods offer distinct advantages for analytical assessment and preparative-scale purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity of this compound. Its high resolution, sensitivity, and speed make it an ideal method for quantifying the compound and detecting any impurities. A certificate of analysis for this compound indicates a purity of 97.39% as determined by HPLC, underscoring the utility of this technique in quality control leyan.com.

For halogenated pyridine derivatives like this compound, reversed-phase HPLC is a commonly employed method. This approach utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The inherent basicity of the pyridine nitrogen can sometimes lead to peak tailing due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, acidic modifiers are often added to the mobile phase to ensure symmetrical peak shapes and reproducible retention times researchgate.net.

A typical reversed-phase HPLC method for the analysis of this compound would involve a C18 column and a gradient elution with a mobile phase consisting of water and a polar organic solvent, such as acetonitrile (B52724). The inclusion of an acid, like trifluoroacetic acid, in the mobile phase helps to protonate the pyridine nitrogen, reducing unwanted interactions with the stationary phase and improving peak symmetry.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size |

| Column Dimensions | 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~ 8.5 minutes |

Medium Pressure Liquid Chromatography (MPLC)

Medium Pressure Liquid Chromatography (MPLC) serves as an efficient and scalable technique for the preparative purification of this compound. Operating at pressures higher than traditional column chromatography but lower than HPLC, MPLC bridges the gap between low-resolution, high-capacity and high-resolution, low-capacity separation methods. This technique is particularly advantageous for isolating gram to kilogram quantities of a target compound from a reaction mixture.

For the purification of moderately polar compounds like this compound, normal-phase MPLC is often the method of choice. This technique employs a polar stationary phase, typically silica (B1680970) gel, and a non-polar mobile phase. The separation is driven by the adsorption of the analytes onto the polar stationary phase, with more polar compounds being retained more strongly. A solvent gradient, where the polarity of the mobile phase is gradually increased, is used to elute the compounds from the column in order of increasing polarity.

A common mobile phase system for the normal-phase MPLC of substituted pyridines is a mixture of a non-polar solvent, such as hexane (B92381) or cyclohexane, and a more polar solvent, like ethyl acetate. By gradually increasing the proportion of ethyl acetate, the polarity of the eluent is increased, facilitating the elution of the bound compounds.

Table 2: Representative MPLC Parameters for the Purification of this compound

| Parameter | Condition |

| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |

| Column Dimensions | 40 x 300 mm |

| Mobile Phase A | Hexane |

| Mobile Phase B | Ethyl Acetate |

| Gradient | 0% B to 30% B over 45 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Sample Loading | Dry loaded onto silica gel |

| Fraction Collection | Based on UV absorbance |

Computational Chemistry and Theoretical Studies of 2 Bromo 5 Fluoro 6 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. These calculations can determine the optimized molecular geometry, the distribution of electrons, and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's reactivity.

The electronic character of 2-bromo-5-fluoro-6-methylpyridine is significantly influenced by its substituents. The fluorine atom at the 5-position and the bromine atom at the 2-position are both electron-withdrawing groups, which reduces the electron density of the pyridine (B92270) ring and lowers the basicity of the nitrogen atom. The methyl group at the 6-position, being electron-donating, provides a slight counteracting effect.

While specific DFT data for this compound is not available, a study on a similar compound, 2-bromo-3-hydroxy-6-methylpyridine, using DFT with the B3LYP functional and 6-311G(d,p) basis set, provides a useful reference for the types of parameters that can be calculated. researchgate.net These calculations reveal the molecule's kinetic stability and reactive sites. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

The molecular electrostatic potential (MESP) map is another critical output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are instrumental in predicting how a molecule will interact with other molecules, such as biological receptors or other reactants. For substituted pyridines, the most negative region is typically located around the nitrogen atom, indicating its role as a hydrogen bond acceptor.

Table 1: Calculated Properties for a Related Compound (2-bromo-3-hydroxy-6-methylpyridine) Note: The following data is for a structurally similar compound and is presented to illustrate the types of parameters obtained from quantum chemical calculations.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -0.24189 a.u. | Represents the ability to donate electrons. |

| LUMO Energy | -0.04354 a.u. | Represents the ability to accept electrons. |

| HOMO-LUMO Gap | 5.39512 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Total Energy | -2936.4687 a.u. | The total electronic energy of the molecule in its optimized geometry. researchgate.net |

| Dipole Moment | 1.9384 Debye | Measures the overall polarity of the molecule. |

Data sourced from a DFT study on 2-bromo-3-hydroxy-6-methylpyridine. researchgate.net

Molecular Modeling and Simulation Studies of Derivatives in Biological Systems (e.g., Ligand-Target Interactions)

Molecular modeling and simulation are essential techniques in modern drug discovery, allowing researchers to study how a molecule (a ligand) might interact with a biological target, such as a protein or enzyme. These studies can predict the binding affinity and mode of interaction, guiding the synthesis of more potent and selective drug candidates.

Derivatives of this compound are of interest in medicinal chemistry due to the compound's structural features. The pyridine core is a common motif in many pharmaceuticals, and the specific substitutions (bromo, fluoro, and methyl groups) can be tailored to optimize interactions with a target's binding site. For example, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The fluorine atom can modulate the molecule's lipophilicity and metabolic stability, as well as form hydrogen bonds.

While specific molecular docking studies featuring this compound derivatives are not widely published, research on other substituted heterocyclic compounds illustrates the process. For example, molecular docking studies on new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol have been used to investigate their potential as anti-inflammatory agents by predicting their interactions with cyclooxygenase (COX) enzymes. csfarmacie.cz Such studies typically involve:

Building a 3D model of the ligand and the biological target.

Docking the ligand into the active site of the target using specialized software.

Scoring the different binding poses to predict the most favorable interaction.

Analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the amino acid residues of the target.

Studies have indicated that this compound itself interacts with certain biological targets, such as cytochrome P450 enzymes, with an inhibitory effect on CYP1A2, which suggests its potential relevance in drug metabolism and interaction studies. researchgate.net

Table 2: Example of Molecular Docking Data for Anti-Inflammatory Compounds Note: This table presents hypothetical data to illustrate the output of molecular docking studies, based on studies of other anti-inflammatory agents.

| Compound Derivative | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Derivative A | COX-1 | -8.5 | Arg120, Tyr355 |

| Derivative B | COX-1 | -7.9 | Ser530, Phe518 |

| Derivative A | COX-2 | -9.2 | Arg513, Val523 |

| Derivative B | COX-2 | -8.8 | Tyr385, Ser353 |

Structure-Based Design Principles Leveraging this compound Scaffolds

Structure-based drug design (SBDD) is a powerful strategy that uses the three-dimensional structure of a biological target to design new ligands with high affinity and selectivity. A "scaffold" is a core chemical structure that provides the essential framework for building a library of compounds.

The this compound moiety represents a valuable scaffold for SBDD due to its combination of features:

A rigid aromatic ring: This provides a well-defined shape for positioning substituents in three-dimensional space.

Multiple points for modification: The hydrogen atoms on the pyridine ring can be replaced with other functional groups to explore the chemical space around the scaffold. The bromine atom is particularly useful as it can be readily replaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a wide range of other molecular fragments.

Modulation of physicochemical properties: The fluorine and methyl groups influence the scaffold's solubility, lipophilicity, and metabolic stability, which are critical parameters for drug development.

The design principles for leveraging this scaffold would involve:

Identifying a biological target and obtaining its 3D structure (e.g., through X-ray crystallography or cryo-electron microscopy).

Docking the core scaffold into the active site to identify an initial binding orientation.

Growing the molecule from the scaffold by adding substituents at key positions to enhance interactions with the target's binding pocket. For instance, a hydrogen bond donor/acceptor could be added to interact with a polar residue, or a hydrophobic group could be introduced to fill a greasy pocket.

Iterative optimization: The designed molecules are then synthesized and tested experimentally. The results are used to refine the computational models and design the next generation of compounds in a continuous cycle of design, synthesis, and testing.

While specific examples of drugs developed using this exact scaffold through SBDD are not prominent in the literature, its utility as a versatile building block in medicinal and organic chemistry is well-recognized. cphi-online.comcphi-online.com

常见问题

Q. What are the optimized synthetic routes for 2-Bromo-5-fluoro-6-methylpyridine, and how do reaction conditions influence yield?

Methodological Answer: Key synthetic strategies include halogen-exchange reactions and directed metalation. For example, bromination of fluorinated pyridine precursors using bromotrimethylsilane (as seen in analogous syntheses of 2-bromo-6-methylpyridine) can yield the target compound, but temperature and solvent polarity critically affect regioselectivity . A comparative analysis of methods (Table 1) shows that nickel-catalyzed coupling (e.g., reductive coupling) may reduce byproducts but requires inert atmosphere conditions.

Q. Table 1: Synthesis Method Comparison

Q. How can researchers verify the structural integrity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with analogs like 2-bromo-6-methylpyridine (δH ~2.5 ppm for CH₃; δC ~25 ppm) . Fluorine substituents cause deshielding in adjacent carbons.

- GC-MS/HPLC : Use >95% purity benchmarks (as in commercial standards, e.g., CAS 374633-38-2) .

- Elemental Analysis : Validate Br/F content (theoretical Br: ~34.8%; F: ~9.7%) .

Advanced Research Questions

Q. What mechanistic insights explain competing pathways in cross-coupling reactions involving this compound?

Methodological Answer: The bromine atom’s position and fluorine’s electron-withdrawing effects influence oxidative addition rates in Pd/Ni-catalyzed couplings. For example, Suzuki-Miyaura reactions may show slower kinetics compared to non-fluorinated analogs due to reduced electron density at the C-Br bond. Computational studies (DFT) or kinetic isotope effects can dissect steric vs. electronic contributions .

Q. How do substituent effects (Br, F, CH₃) impact the compound’s reactivity in heterocyclic functionalization?

Methodological Answer:

- Steric Effects : The 6-methyl group hinders nucleophilic attack at C-6, directing reactivity to C-2 or C-4 positions.

- Electronic Effects : Fluorine at C-5 deactivates the ring, favoring meta-substitution in electrophilic reactions.

Controlled experiments (e.g., nitration or amination) with positional analogs (e.g., 5-fluoro vs. 5-H derivatives) can isolate these effects .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound?

Methodological Answer: Discrepancies often arise from impurities or solvent effects. For example, trace water in DMF may deactivate Ni catalysts . Systematic replication studies should:

- Standardize reagent sources (e.g., anhydrous solvents).

- Compare turnover numbers (TON) under identical conditions.

- Use in-situ IR or UV-Vis to monitor reaction progress .

Q. What are the challenges in characterizing decomposition products under thermal stress?

Methodological Answer: Thermogravimetric analysis (TGA) and GC-MS can identify degradation pathways. For instance, heating above 150°C may release HBr (detected via FTIR) or form fluorinated polycyclic byproducts. Compare stability with analogs like 2-bromo-6-methylpyridine (bp 102–103°C/20mm) to establish thermal thresholds.

Data Contradiction Analysis Example

Issue: Conflicting yields (65% vs. 85%) for bromination methods.

Resolution:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。